molecular formula C7H12S B6244883 rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol CAS No. 2408936-19-4

rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol

Cat. No.: B6244883
CAS No.: 2408936-19-4
M. Wt: 128.2
InChI Key:
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Description

“rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol” is a bicyclic compound with a thiol group. The “rac-” prefix indicates that it’s a racemic mixture, meaning it contains equal amounts of left and right-handed enantiomers of the molecule. The bicyclic [2.2.1]heptane structure refers to a seven-membered ring with two bridgehead carbon atoms and one carbon atom common to both rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic heptane ring system and the presence of the thiol (-SH) group. The three-dimensional structure would be determined by the specific arrangement of the atoms in space, as indicated by the (1R,2R,4S) stereochemical descriptors .


Chemical Reactions Analysis

The thiol group is a common site of reactivity. Thiols can be oxidized to disulfides, and they can undergo nucleophilic substitution reactions. The bicyclic ring system could also potentially participate in reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiol group could contribute to its polarity, acidity, and reactivity. The bicyclic ring system could influence its rigidity and shape .

Mechanism of Action

Without more specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on its specific physical and chemical properties. Thiols, in general, can have a strong odor and can be irritating to the skin and eyes .

Future Directions

Future studies could explore the synthesis, reactivity, and potential applications of this compound. This could include investigating its biological activity, its potential use in material science, or its behavior under various chemical conditions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol involves a series of reactions starting from commercially available starting materials. The key steps include the formation of the bicyclic ring system and the introduction of the thiol group.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetyl chloride", "Sodium bicarbonate", "Sodium hydride", "Sulfur" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methacrolein in the presence of sodium borohydride to form the bicyclic ring system.", "Step 2: The resulting product is treated with hydrochloric acid to remove the protecting group.", "Step 3: Chloroacetyl chloride is added to the reaction mixture to introduce the acetyl group.", "Step 4: Sodium bicarbonate is used to neutralize the reaction mixture.", "Step 5: Sodium hydride is added to the reaction mixture to deprotonate the thiol group.", "Step 6: Sulfur is added to the reaction mixture to form the thiol group.", "Step 7: The final product is purified using standard techniques such as column chromatography." ] }

2408936-19-4

Molecular Formula

C7H12S

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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